REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:13])=[CH:3][CH:4]1[C:6]([CH3:8])([CH3:7])[CH:5]1[C:9]([O:11][CH3:12])=[O:10].[OH-].[K+]>CO>[CH3:1][C:2]([CH3:13])=[CH:3][C@H:4]1[C:6]([CH3:7])([CH3:8])[C@@H:5]1[C:9]([OH:11])=[O:10].[CH3:1][C:2]([CH3:13])=[CH:3][CH:4]1[C:6]([CH3:7])([CH3:8])[CH:5]1[C:9]([O:11][CH3:12])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC1C(C1(C)C)C(=O)OC)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the removal of methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
ADDITION
|
Details
|
the reaction mixture was treated as in Example 4
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC1C(C1(C)C)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |